molecular formula C8H16S B13273363 (4-Methylcyclohexyl)methanethiol

(4-Methylcyclohexyl)methanethiol

Cat. No.: B13273363
M. Wt: 144.28 g/mol
InChI Key: CZCXPEWHAVZECD-UHFFFAOYSA-N
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Description

(4-Methylcyclohexyl)methanethiol is an organic compound with the molecular formula C8H16S. It is a thiol derivative of cyclohexane, characterized by a methyl group at the 4-position and a methanethiol group attached to the cyclohexane ring. This compound is known for its strong odor, which is typical of thiols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylcyclohexyl)methanethiol can be achieved through several methods. One common approach involves the reaction of 4-methylcyclohexylmethanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired thiol compound.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-Methylcyclohexyl)methanethiol undergoes several types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and bases are often employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Corresponding hydrocarbons.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Methylcyclohexyl)methanethiol is used as a building block for the synthesis of more complex molecules. Its thiol group makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

Biology

The compound is studied for its potential biological activities. Thiols are known to play a role in various biochemical processes, and this compound is investigated for its potential as a bioactive molecule.

Medicine

Research in medicine explores the use of this compound in drug development. Its unique structure and reactivity make it a candidate for the synthesis of novel therapeutic agents.

Industry

In industry, this compound is used in the production of fragrances and flavors due to its strong odor. It is also employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methylcyclohexyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethanethiol: Similar structure but lacks the methyl group at the 4-position.

    4-Methylcyclohexylmethanol: Contains a hydroxyl group instead of a thiol group.

    Cyclohexanethiol: Lacks both the methyl and methylene groups.

Uniqueness

(4-Methylcyclohexyl)methanethiol is unique due to the presence of both a methyl group and a thiol group on the cyclohexane ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

Molecular Formula

C8H16S

Molecular Weight

144.28 g/mol

IUPAC Name

(4-methylcyclohexyl)methanethiol

InChI

InChI=1S/C8H16S/c1-7-2-4-8(6-9)5-3-7/h7-9H,2-6H2,1H3

InChI Key

CZCXPEWHAVZECD-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CS

Origin of Product

United States

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